2-Methoxy-2-oxoethyl pyridine-2-carboxylate is a synthetic organic compound with significant relevance in medicinal chemistry. It belongs to the class of pyridine derivatives, which are known for their diverse biological activities. This compound is characterized by a pyridine ring substituted with a methoxy-oxoethyl group and a carboxylate moiety, making it an interesting subject for research in drug development and organic synthesis.
2-Methoxy-2-oxoethyl pyridine-2-carboxylate is classified as:
The synthesis of 2-methoxy-2-oxoethyl pyridine-2-carboxylate typically involves the reaction of 2-chloronicotinic acid with methoxyacetic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, often in a solvent like dimethylformamide at elevated temperatures. This method facilitates the formation of the desired product through nucleophilic substitution .
The molecular formula for 2-methoxy-2-oxoethyl pyridine-2-carboxylate is , with a molecular weight of approximately 195.17 g/mol. The structure features:
COC(=O)CC1=CN=C(C=C1)C(=O)O
This structural configuration contributes to its chemical reactivity and biological activity.
The compound can undergo various chemical transformations:
For example, oxidation reactions might utilize potassium permanganate under acidic conditions, leading to the formation of more complex carboxylic derivatives .
Physical property data such as melting point and boiling point may vary based on purity and specific synthesis methods employed .
Scientific Uses
The compound has potential applications in:
2-Methoxy-2-oxoethyl pyridine-2-carboxylate belongs to the class of pyridine carboxylate esters, characterized by a pyridine ring substituted with a carboxylate ester group at the 2-position, further functionalized with a 2-methoxy-2-oxoethyl moiety. The systematic IUPAC name derives from the parent pyridine ring, where "pyridine-2-carboxylate" designates the ester linkage at carbon 2, and "2-methoxy-2-oxoethyl" specifies the –CH₂C(O)OCH₃ substituent attached to the ester oxygen. This molecular architecture places it within the broader category of azaheterocyclic compounds, specifically featuring a six-membered aromatic ring containing one nitrogen atom [8] [10].
The molecular formula is C₉H₉NO₄, with a calculated molecular weight of 195.17 g/mol. Structurally, it contains three key features:
This arrangement creates a planar conformation between the pyridine ring and the directly attached carbonyl group, facilitating π-orbital overlap. The electron-withdrawing nature of the pyridine nitrogen significantly influences the electronic properties of the carbonyl groups, making the ester carbonyls more electrophilic compared to benzenoid analogs. Regiochemical effects are pronounced, with the ortho-position (C2) being particularly electron-deficient, directing nucleophilic attack to specific sites [2] [8].
Table 1: Key Structural Features and Their Chemical Implications
Structural Feature | Chemical Property | Biological Consequence |
---|---|---|
Pyridine N-atom (position 1) | Basic center (pKₐ ~5-6); H-bond acceptor | Metal chelation; Enzyme active site interactions |
C2-carboxylate ester | Electron-deficient carbonyl; Conjugated with ring | Susceptible to nucleophilic attack (hydrolysis) |
Methoxy-oxoethyl side chain | Flexible ester-containing linker | Tunable lipophilicity; Prodrug conversion potential |
Ortho-substitution pattern | Enhanced electrophilicity at carbonyls | Improved binding to cationic/electropositive enzyme pockets |
Pyridine carboxylates emerged as privileged scaffolds in medicinal chemistry following the serendipitous discovery of pyridine-containing natural products like nicotinic acid and pyridoxine. Early pharmacological interest focused on simple esters like methyl picolinate (pyridine-2-carboxylic acid methyl ester), documented in NIST databases since the mid-20th century [10]. The 1980s marked a turning point with the development of pyridine-2,4-dicarboxylic acid (2,4-PDCA) as a potent inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, enzymes crucial in collagen biosynthesis and hypoxia signaling [2].
The structural evolution accelerated in the 2000s with targeted modifications:
Table 2: Milestones in Pyridine Carboxylate Drug Development
Time Period | Key Advancement | Therapeutic Application |
---|---|---|
1950s-1970s | Isolation/synthesis of simple picolinate esters | Nutritional supplements; Catalysts |
1980s-1990s | 2,4-PDCA as 2OG oxygenase inhibitor | Antifibrotic agents; Hypoxia modulation |
2000-2010 | C3-substituted 2,4-PDCA derivatives for AspH inhibition | Anticancer lead optimization [2] |
2010-Present | Heterocyclic-fused pyridine carboxylates | Isoform-selective enzyme inhibitors |
The 2010s witnessed pyridine carboxylates integrated into kinase inhibitors (e.g., imatinib analogs) and GABA modulators, culminating in 54 FDA-approved pyridine-containing drugs between 2014–2023. Among these, 33% targeted cancer, leveraging the scaffold’s ability to chelate active-site metal ions in targets like AspH—a validated oncology target with upregulated expression in hepatocellular and pancreatic carcinomas [2] [8]. The historical trajectory underscores 2-methoxy-2-oxoethyl pyridine-2-carboxylate as an evolutionarily refined scaffold designed for enhanced target specificity and drug-like properties.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7